molecular formula C29H32NO7P B1334002 Fmoc-4-diethylphosphomethyl-D-phenylalanine CAS No. 215600-05-8

Fmoc-4-diethylphosphomethyl-D-phenylalanine

Cat. No.: B1334002
CAS No.: 215600-05-8
M. Wt: 537.5 g/mol
InChI Key: CCLWUICKUOJJQS-HHHXNRCGSA-N
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Description

Historical Development of Phosphonated Amino Acids

The historical journey of phosphonated amino acids began in the early 20th century with foundational discoveries that would eventually lead to the sophisticated derivatives we utilize today. The first observation of naturally occurring carbon-phosphorus compounds dates back to 1959, when researchers Horiguchi and Kandatsu identified 2-aminoethylphosphonate from acid-hydrolyzed extracts of protozoa found in sheep rumens. This groundbreaking discovery marked the beginning of systematic investigation into phosphonated biological molecules.

The significance of protein phosphorylation was first recognized in 1906 by Phoebus Levene at the Rockefeller Institute for Medical Research, who identified phosphate in the protein vitellin. However, it was not until the 1950s that the enzymatic phosphorylation of proteins by protein kinases was fully understood. This foundational work established the biological importance of phosphorus-containing modifications in cellular processes.

The development of synthetic phosphonated amino acids gained momentum in the latter half of the 20th century. Scientists at Eli Lilly first isolated a phosphonate from Streptomyces luridus, naming the compound A53868, which demonstrated broad spectrum antibiotic activity. This discovery, along with other phosphonate natural products such as fosfomycin, bialaphos, and fosmidomycin, highlighted the therapeutic potential of phosphorus-containing amino acid derivatives.

The evolution of synthetic methodologies for aminophosphonic acids has been driven by their recognition as "bio-isosteric phosphorus analogues" of amino acids. Unlike phosphate groups, the phosphonate moiety is not readily hydrolyzed in biological environments by enzymes involved in phosphate cleavage, making these compounds extremely useful in metabolic regulation studies and drug development. The development of efficient synthetic methods, particularly focusing on stereoselective synthesis, has been a major area of research interest.

Significance of Fmoc-4-diethylphosphomethyl-D-phenylalanine in Chemical Biology

This compound represents a sophisticated example of modern chemical biology tools designed for peptide synthesis and bioconjugation applications. This compound possesses the molecular formula C29H32NO7P with a molecular weight of 537.54 daltons. The specific optical rotation has been measured as [α]D = +17 ± 2° (C=1 in dimethylformamide) at 20°C, confirming its D-configuration.

The strategic incorporation of the Fmoc protecting group makes this compound particularly valuable for solid-phase peptide synthesis protocols. The Fmoc group provides selective protection of the amino function while allowing for controlled deprotection under mild basic conditions, making it compatible with standard peptide synthesis methodologies. This compatibility is crucial for maintaining the integrity of sensitive phosphonate functionalities during complex synthetic sequences.

The phosphonomethyl substitution at the para position of the phenylalanine aromatic ring introduces unique chemical properties that distinguish this compound from conventional amino acids. The diethyl phosphonate ester functionality serves multiple purposes: it provides chemical stability during synthetic manipulations while offering potential for further chemical modification through hydrolysis to the corresponding phosphonic acid. This versatility has made the compound valuable in various research applications, including drug development, bioconjugation studies, and protein engineering efforts.

The compound has found particular utility in peptide synthesis applications where researchers require building blocks that can create complex peptides with high purity and yield. Its unique structure aids in the design of novel pharmaceuticals, particularly in developing targeted therapies for various diseases, including cancer research. The functional groups present in the molecule enable efficient conjugation with biomolecules, facilitating the creation of bioconjugates for diagnostic and therapeutic applications.

Comparison with L-enantiomer and Related Phosphonated Derivatives

The comparative analysis of this compound with its L-enantiomer and related phosphonated derivatives reveals important structure-activity relationships and synthetic considerations. The L-enantiomer, known as Fmoc-4-(phosphonomethyl)-L-phenylalanine, possesses the molecular formula C25H24NO7P with a molecular weight of 481.43 daltons. Notably, the L-form typically contains the free phosphonic acid rather than the diethyl ester, which accounts for the molecular weight difference.

The optical rotation data provides clear differentiation between the enantiomers. While the D-form exhibits [α]D = +17 ± 2° (C=1 in dimethylformamide), the L-enantiomer shows [α]D = -12 ± 9° (C=1 in dimethylformamide) and [α]D = -2 ± 1° (C=1 in 1N hydrochloric acid). These measurements confirm the expected mirror-image relationship between the two enantiomers and provide important analytical benchmarks for quality control.

Compound Molecular Formula Molecular Weight (g/mol) Optical Rotation Phosphonate Form
This compound C29H32NO7P 537.54 [α]D = +17 ± 2° (DMF) Diethyl ester
Fmoc-4-(phosphonomethyl)-L-phenylalanine C25H24NO7P 481.43 [α]D = -12 ± 9° (DMF) Free acid
4-Phosphonomethylphenylalanine C10H14NO5P 259.20 Not specified Free acid

Related phosphonated derivatives include 4-phosphonomethylphenylalanine, which lacks the Fmoc protecting group and exists as the free amino acid with molecular formula C10H14NO5P and molecular weight 259.20 daltons. This compound serves as the core structure upon which the Fmoc-protected derivatives are built, and it has been identified as a phosphotyrosine mimic in various biological studies.

The development of phosphonodifluoromethyl phenylalanine represents another important class of related compounds. Research has demonstrated that phosphonodifluoromethyl phenylalanine is superior to phosphonomethyl phenylalanine as a non-hydrolyzable phosphotyrosine mimetic. The difluoromethyl moiety increases the inhibitory potency of peptides containing this residue by up to 1000-fold toward protein tyrosine phosphatases compared to simple phosphonomethyl derivatives. This enhancement is attributed to fluorine substitution at the methylene carbon, which has the dual effect of lowering the phosphonate pKa2 and introducing hydrogen bonding interactions similar to the phosphate ester oxygen in phosphotyrosine.

The synthetic accessibility and applications of these compounds vary significantly. While the D-form with diethyl ester protection offers enhanced stability and compatibility with standard peptide synthesis protocols, the L-form with free phosphonic acid provides different biological activity profiles. The choice between enantiomers and protective group strategies depends on the specific research objectives and the intended biological targets.

Recent advances in asymmetric synthesis have enabled the preparation of enantiomerically pure phosphonated amino acids through various methodologies, including chiral-resolving agents and asymmetric chiral synthesis approaches. These developments have been crucial for creating libraries of phosphonated derivatives with defined stereochemistry, enabling more precise structure-activity relationship studies.

Properties

IUPAC Name

(2R)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLWUICKUOJJQS-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373245
Record name Fmoc-4-diethylphosphomethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215600-05-8
Record name Fmoc-4-diethylphosphomethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-diethylphosphomethyl-D-phenylalanine typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The diethylphosphomethyl group is then introduced through a series of reactions involving phosphonation and esterification . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diethyl phosphite and base catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Peptide Synthesis

Fmoc-4-diethylphosphomethyl-D-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino functionality during the synthesis process, allowing for the creation of complex peptides with high purity and yield. This method has become the preferred approach in peptide synthesis due to its efficiency and reliability .

Drug Development

The compound's unique phosphonate group is instrumental in designing novel pharmaceuticals. It enhances the bioactivity of peptides, making it valuable for developing targeted therapies for various diseases, including cancer. The incorporation of this compound into drug formulations can improve specificity and efficacy by targeting specific biological pathways .

Bioconjugation

This compound facilitates efficient conjugation with biomolecules, which is essential for creating bioconjugates used in diagnostics and therapeutic applications. Its functional groups allow for versatile modifications, enabling the development of targeted drug delivery systems that improve therapeutic efficacy .

Research in Neuroscience

In neuroscience, this compound is utilized in studies related to neuropeptides. It aids researchers in understanding the role of neuropeptides in brain function and their potential therapeutic applications for neurological disorders. The ability to modify peptide properties makes it a valuable tool in these investigations .

Protein Engineering

This compound is also significant in protein engineering, where it is used to modify proteins to enhance their stability and activity. This modification is crucial for various biotechnological applications, including enzyme development and therapeutic protein production .

Research Findings and Case Studies

Several studies have highlighted the biological activity and applications of this compound:

Study 1: Antibacterial Activity

A study investigated the antibacterial properties of this compound against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound disrupts bacterial membranes, leading to cell lysis and demonstrating significant antibacterial activity.

Study 2: Hydrogel Formulations

Research on hydrogel formulations incorporating this compound revealed that these materials could effectively modulate mechanical properties while retaining antibacterial activity against Escherichia coli. This finding suggests potential applications for developing new antimicrobial materials for biomedical uses.

Comparison with Similar Compounds

Phosphonate/Phosphomethyl Derivatives

  • HPmp (Hydroxyphosphonomethyl phenylalanine): Contains a hydroxyphosphonomethyl group. Unlike the diethylphosphomethyl ester, HPmp’s free phosphonic acid moiety enhances hydrophilicity and metal-binding capacity but reduces stability under acidic conditions .
  • FPmp (Fluorophosphonomethyl phenylalanine) and F2Pmp (Difluorophosphonomethyl phenylalanine): Fluorination increases electronegativity and metabolic stability compared to the diethylphosphomethyl group, making them suitable for kinase inhibition studies .

Halogenated Derivatives

  • Fmoc-4-Fluoro-D-phenylalanine (): The fluorine atom’s small size and strong electron-withdrawing effect improve peptide stability and bioavailability.

Alkyl and Functionalized Derivatives

  • Fmoc-4-methyl-D-phenylalanine () : The methyl group enhances hydrophobicity without electronic effects, favoring membrane permeability in cell-penetrating peptides .
  • Fmoc-4-(Boc-amino)-D-phenylalanine (): The Boc-protected amino group introduces a polar, bulky substituent, enabling pH-sensitive deprotection for selective functionalization in peptide chains .

Electron-Withdrawing Groups

  • Fmoc-4-Nitro-D-phenylalanine () : The nitro group’s strong electron-withdrawing nature stabilizes negative charges, useful in redox-active peptides or as a spectroscopic probe .
  • Fmoc-D-Phe(4-CF3)-OH () : The trifluoromethyl group combines hydrophobicity and electronic effects, enhancing peptide stability and binding affinity in hydrophobic pockets .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties References
Fmoc-4-diethylphosphomethyl-D-Phe PO(OEt)₂CH₂- ~500 (estimated) High lipophilicity, moderate solubility
Fmoc-4-Fluoro-D-Phe F- 405.4 Enhanced stability, low steric hindrance
Fmoc-4-methyl-D-Phe CH₃- 401.46 Hydrophobic, improves membrane uptake
Fmoc-4-(Boc-amino)-D-Phe NHBoc- 502.56 Polar, pH-sensitive deprotection
Fmoc-D-Phe(4-NO₂)-OH NO₂- 432.42 Electron-deficient, redox-active

Notes:

  • The diethylphosphomethyl group’s esterification increases lipophilicity compared to HPmp’s phosphonic acid, improving cell permeability but reducing aqueous solubility .
  • Halogenated derivatives (F, Cl) exhibit lower molecular weights and steric demands than phosphomethyl analogs, favoring applications requiring minimal structural perturbation .

Biological Activity

Fmoc-4-diethylphosphomethyl-D-phenylalanine (Fmoc-D-Phe(4-CH2PO3Et2)-OH) is a phosphonated amino acid derivative that has garnered attention in biochemical research due to its unique structure and potential biological activities. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in peptide synthesis. Its molecular formula is C29H32NO7PC_{29}H_{32}N_{O_7}P with a molecular weight of 537.54 g/mol .

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial properties, particularly against various bacterial strains. Recent studies have highlighted its effectiveness in disrupting bacterial membranes, which is a critical mechanism for antibacterial agents.

Antimicrobial Properties

  • Gram-positive Bacteria : Fmoc-D-Phe has shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting the integrity of the bacterial cell wall, leading to cell lysis .
  • Gram-negative Bacteria : The compound exhibits limited activity against Gram-negative bacteria due to its inability to penetrate the outer membrane effectively. However, formulations combining Fmoc-D-Phe with other antimicrobial agents, such as aztreonam, have demonstrated enhanced efficacy against these bacteria by exploiting synergistic effects .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.
  • Biofilm Inhibition : It has been reported to inhibit biofilm formation and disrupt existing biofilms on surfaces, which is crucial for preventing persistent infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antibacterial Synergy with Aztreonam

A study explored the combination of Fmoc-D-Phe with aztreonam against both Gram-positive and Gram-negative bacteria. Results indicated that this hybrid formulation significantly reduced bacterial load in mouse models, demonstrating enhanced antibacterial efficacy compared to either agent alone .

Study 2: Hydrogel Formulations

Research on hydrogel formulations incorporating Fmoc-D-Phe revealed that these materials could modulate their mechanical properties while maintaining antibacterial activity. The hydrogels were effective against Escherichia coli, showcasing the potential for developing new antimicrobial materials for biomedical applications .

Table 1: Summary of Antimicrobial Activity Against Different Bacteria

Bacteria TypeActivity LevelMechanism of Action
Gram-positiveHighMembrane disruption, cell lysis
Methicillin-resistant Staphylococcus aureus (MRSA)HighMembrane disruption, biofilm inhibition
Gram-negativeLowLimited penetration; requires combination therapy

Table 2: Research Studies on this compound

Study ReferenceFocus AreaKey Findings
Antibacterial synergyEnhanced efficacy against both Gram-positive and Gram-negative bacteria when combined with aztreonam.
Hydrogel formulationsEffective against E. coli; modulated mechanical properties while retaining antibacterial activity.

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